tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate
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Description
Tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate, also known as this compound, is a useful research compound. Its molecular formula is C54H78N4O14 and its molecular weight is 1007.2 g/mol. The purity is usually 95%.
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Biological Activity
The compound tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate, also known as a complex derivative of amino acids and hydroxylated compounds, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure indicates multiple functional groups, including hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups, which contribute to its biological activity. The molecular formula is C33H52N4O7, with a molecular weight of 600.81 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to ceramide metabolism. For instance, it may affect acid ceramidase (AC) activity, which is crucial for lysosomal ceramide metabolism .
- Antioxidant Properties : Preliminary studies indicate that the compound exhibits antioxidant activity by reducing oxidative stress markers such as malondialdehyde (MDA) in cell cultures treated with amyloid-beta (Aβ), suggesting potential neuroprotective effects .
- Anti-inflammatory Effects : The compound appears to modulate inflammatory responses by decreasing levels of pro-inflammatory cytokines like TNF-α in astrocyte cultures exposed to Aβ .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of the compound based on various studies:
Case Studies
Properties
IUPAC Name |
tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H78N4O14/c1-52(2,3)70-46(61)43(55-49(64)67-35-38-21-13-10-14-22-38)27-19-20-32-58(33-41(59)28-30-44(47(62)71-53(4,5)6)56-50(65)68-36-39-23-15-11-16-24-39)34-42(60)29-31-45(48(63)72-54(7,8)9)57-51(66)69-37-40-25-17-12-18-26-40/h10-18,21-26,41-45,59-60H,19-20,27-37H2,1-9H3,(H,55,64)(H,56,65)(H,57,66)/t41?,42?,43-,44-,45-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQRVNYFTBYVLN-QFCFMUGPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCN(CC(CCC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)O)CC(CCC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)O)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCN(CC(CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1)O)CC(CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)O)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H78N4O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1007.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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